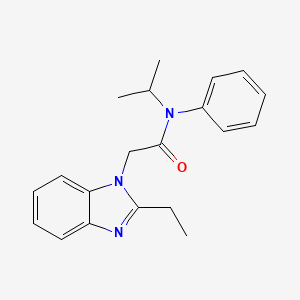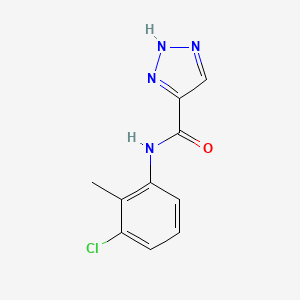
N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, also known as CCT251545, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound was first synthesized in 2009 and has since been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
- Triazole derivatives, including compounds structurally related to N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, have been shown to possess significant pharmacological properties. Specifically, they have demonstrated anti-convulsive activity, making them potentially useful in treating epilepsy and conditions of tension and agitation (Shelton, 1981).
Antimicrobial Activities
- Novel 1H-1,2,3-triazole-4-carboxamides, closely related to the chemical , have been synthesized and evaluated for their antimicrobial activities. These compounds showed moderate to good activities against primary pathogens like Gram-positive and Gram-negative bacterial strains, as well as fungal strains (Pokhodylo et al., 2021).
Synthesis and Characterization
- The synthesis process for related triazole compounds has been explored, with one study achieving an 88% yield. This study is significant as it provides insights into the efficient production of such compounds, which could include this compound (Kan, 2015).
Antitumor Activity
- Certain triazole derivatives have been synthesized and studied for their antitumor activity. These studies are relevant because they reveal the potential of triazole compounds, including this compound, in cancer treatment (Hao et al., 2017).
Novel Synthetic Methods
- New synthetic methods for triazole derivatives have been developed. These methods could potentially be applied to the synthesis of this compound, thereby enhancing its production and application in various fields (Pokhodylo et al., 2009).
Cytotoxic Activity in Glioma Cell Cultures
- A study focusing on the cytotoxic actions of 1,2,3-triazole derivatives on glioma cell cultures could provide insights into the potential use of this compound in oncology, particularly in the treatment of brain tumors (Khazhieva et al., 2015).
Wirkmechanismus
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] , an enzyme found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid synthesis pathway of the bacteria, making it a potential target for antimicrobial drugs .
Mode of Action
The compound interacts with its target by binding to the active site of the enzyme, thereby inhibiting its function . This inhibition disrupts the fatty acid synthesis pathway, which is essential for the survival and virulence of the bacteria .
Biochemical Pathways
The affected biochemical pathway is the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH], the compound prevents the synthesis of essential fatty acids, leading to the death of the bacteria .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of a compound greatly impact its bioavailability and efficacy .
Result of Action
The result of the compound’s action is the inhibition of the growth and survival of Mycobacterium tuberculosis . By disrupting the fatty acid synthesis pathway, the compound effectively kills the bacteria, making it a potential candidate for the treatment of tuberculosis .
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-7(11)3-2-4-8(6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXHISJQFVOAHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NNN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

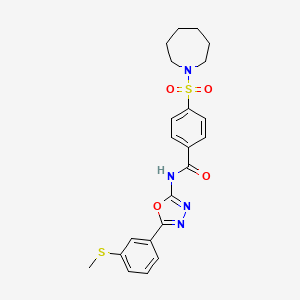
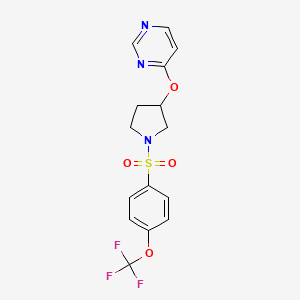
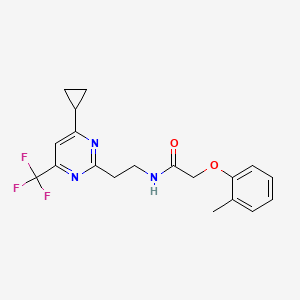
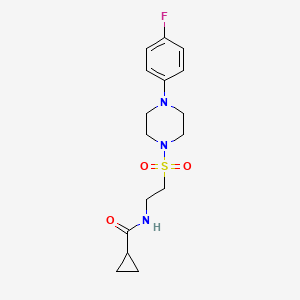
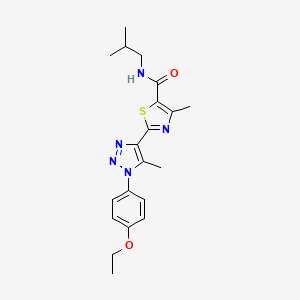
![(3-{3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2411129.png)
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(4-bromophenyl)acetic acid](/img/structure/B2411130.png)
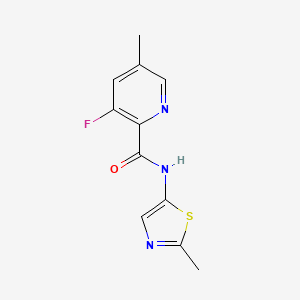
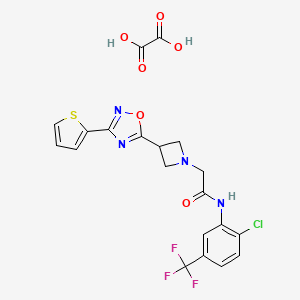
![1-(2-Bromophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2411135.png)
![2-[(3-Methylphenyl)formamido]propanoic acid](/img/structure/B2411137.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2411138.png)
![2,2-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2411141.png)
